Cas no 2375-03-3 (6α-Methylprednisolone 21-hemisuccinate sodium salt)

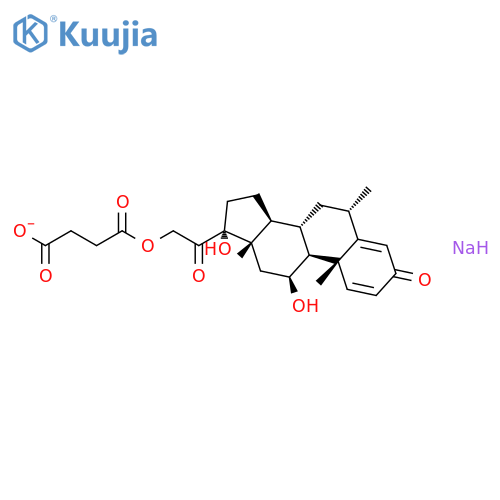

2375-03-3 structure

商品名:6α-Methylprednisolone 21-hemisuccinate sodium salt

6α-Methylprednisolone 21-hemisuccinate sodium salt 化学的及び物理的性質

名前と識別子

-

- 6alpha-Methylprednisolone sodium succinate

- (6alpha,11beta)-21-(3-Carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-Pregna-1,4-diene-3,20-dione monosodium salt

- 6α-Methylprednisolone 21-Hemisuccinate Sodium Salt

- 6a-Methylprednisolone 21-succinate sodium

- 6α-Methylprednisolone 21-hemisuccinate (sodium salt)

- 6-Methylprednisolone succinate sodium

- Methylprednisolone sodium succinate

- METHYLPREDNISOLONE SODIUM SUCCINATE,USP27

- Nirypan solubile

- sodium 4-{2-[(1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-1,10-dihydroxy-5,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}-4-oxobutanoate

- Prednol (inj.)

- sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

- AKOS015962276

- NCGC00185763-01

- Ubrason solubile

- METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT [MI]

- CHEMBL1201081

- MFCD00152612

- 6alpha-Methyl-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-hemisuccinate

- Succinic acid, 21-monoester with 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione, monosodium salt

- A-methapred (TN)

- FQISKWAFAHGMGT-SGJOWKDISA-M

- NSC 48989

- Firmacort Fiale

- Methylprednisolone succinate

- Methylprednisolone 21-succinate sodium salt

- Pregna-1,4-diene-3,20-dione, 11-beta,17,21-trihydroxy-6-alpha-methyl-, 21- (hydrogen succinate), monosodium salt

- 2375-03-3

- 6alpha-Methylprednisolone sodium hemisuccinate

- 6alpha-Methylprednisolone 21-sodium succinate

- METHYLPREDNISOLONE SODIUM SUCCINATE (USP IMPURITY)

- D00751

- Cryosolona

- Metypresol

- Ubrason solubile (inj.)

- Methylprednisolone sodium succinate [USP:JAN]

- DTXSID2023303

- NSC-48989

- 6AfAE'A centa' notA inverted exclamation markAfasA'A

- Sodium methylprednisolone succinate

- D95085

- Corticel

- Medrate [inj.]

- Prednisolone, 6alpha-methyl-, succinate, sodium salt

- Methylprednisolone Hydrogen Succinate Sodium Salt

- Methylprednisolone succinate sodium salt

- SCHEMBL40947

- EINECS 219-156-8

- METHYLPREDNISOLONE SODIUM SUCCINATE [JAN]

- W-107376

- Prednol

- 11beta,17,21-Trihydroxy-6alpha-methyl-1,4-pregnadiene-3,20-dione 21-sodium succinate

- Methylprednisolone sodium succinate (JAN/USP)

- NSC48989

- CS-4582

- 6-Methylprednisolone 21-hemisuccinate (sodium salt)

- 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(sodium succinate)

- AS-74917

- Methylprednisolone sodium succinate;6-Methylprednisolone succinate sodium

- Asmacortone

- Prednol [inj.]

- CAS-2375-03-3

- A-Methylprednisolone 21-hemisuccinate Sodium

- METHYLPREDNISOLONE SODIUM SUCCINATE (USP MONOGRAPH)

- Methylprodnisolone Sodium Succinate

- Metypred (inj.)

- Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6.alpha.,11.beta.)-

- 6alpha-Methylprednisolone 21-hemisuccinate sodium salt

- METHYLPREDNISOLONE SODIUM SUCCINATE [MART.]

- METHYLPREDNISOLONE SODIUM SUCCINATE [WHO-DD]

- Methylprednisolone sodium succinate (USP:JAN)

- Lemod Solu

- 6alpha-Methylprednisolone 21-sodium hemisuccinate

- 6-alpha-Methylprednisolone sodium succinate

- METHYLPREDNISOLONE SODIUM SUCCINATE [USP MONOGRAPH]

- Prednilem

- Tox21_113527

- Cryosolona [inj.]

- Pregna-1,4-diene-3,20-dione, 11beta,17,21-trihydroxy-6alpha-methyl-, 21-(hydrogen succinate), monosodium salt

- Medrate (inj.)

- Sodium Succinate, Methylprednisolone

- sodium 4-{[(6alpha,11beta)-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl]oxy}-4-oxobutanoate

- Metypred

- 6alpha-Methylpregnisolone 21-sodium succinate

- Methylprednisolone sodium hemisuccinate

- Solu-Medrone

- HY-B1060

- 11-beta,17,21-Trihydroxy-6-alpha-methyl-1,4-pregnadiene-3,20-dione 21-(sodium succinate)

- METHYLPREDNISOLONE SODIUM SUCCINATE [VANDF]

- M-6-P

- SOLU-MEDROL(R) METHYLPREDNISOLONE SODIUM SUCCINAT

- Pregna-1,4-diene-3,20-dione, 11-beta,17,21-trihydroxy-6-alpha-methyl-, 21-(hydrogen succinate), monosodium salt

- AfAE'Adaggeratrade mark?-Methylprednisolone 21-hemisuccinate (sodium salt)

- Solumedrol

- Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6alpha,11beta)-

- U 9088

- A-Methylprednisolone 21-hemisuccinate (sodium salt)

- Solu-medrol (TN)

- Omnacortil

- DTXCID103303

- Sol Melcort

- CHEBI:6890

- Cryosolona (inj.)

- UNII-LEC9GKY20K

- Solu Moderin

- METHYLPREDNISOLONE SODIUM SUCCINATE (MART.)

- METHYLPREDNISOLONE SODIUM SUCCINATE [ORANGE BOOK]

- Urbason solubile

- Solu-Medrol

- Q27282942

- LEC9GKY20K

- 6

- Solu Medrol

- Ubrason solubile [inj.]

- METHYLPREDNISOLONE SODIUM SUCCINATE [USP IMPURITY]

- NS00083306

- Metypred [inj.]

- 6a-Methylprednisolone 21-Hemisuccinate Sodium Salt

- Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)-

- 6α-Methylprednisolone 21-hemisuccinate sodium salt

-

- MDL: MFCD00152612

- インチ: InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1

- InChIKey: WOARBZBOZOGFGA-SGJOWKDISA-N

- ほほえんだ: C[C@@]12[C@](C(COC(CCC([O-])=O)=O)=O)(O)CC[C@@]1([H])[C@]3([H])C[C@H](C)C4=CC(C=C[C@]4(C)[C@@]3([H])[C@@H](O)C2)=O.[Na+]

計算された属性

- せいみつぶんしりょう: 496.20700

- どういたいしつりょう: 496.20731229g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 988

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 141Ų

じっけんとくせい

- ゆうかいてん: >186°C (dec.)

- ふってん: 689.6°C at 760 mmHg

- PSA: 141.03000

- LogP: 0.88460

6α-Methylprednisolone 21-hemisuccinate sodium salt セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: R61;R40

- セキュリティの説明: 53-22-36/37/39-45

- RTECS番号:TU4154060

-

危険物標識:

- セキュリティ用語:S53;S22;S36/37/39;S45

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R61; R40

6α-Methylprednisolone 21-hemisuccinate sodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963895-100mg |

Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)- |

2375-03-3 | 98% | 100mg |

$365 | 2024-06-06 | |

| TRC | M326725-100mg |

6a-Methylprednisolone 21-Hemisuccinate Sodium Salt |

2375-03-3 | 100mg |

$ 176.00 | 2023-09-07 | ||

| TRC | M326725-250mg |

6a-Methylprednisolone 21-Hemisuccinate Sodium Salt |

2375-03-3 | 250mg |

$ 259.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-252306-25 mg |

6α-Methylprednisolone 21-hemisuccinate sodium salt, |

2375-03-3 | 25mg |

¥602.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911259-10mg |

6α-Methylprednisolone 21-hemisuccinate sodium salt |

2375-03-3 | 98% | 10mg |

¥299.00 | 2022-01-14 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168895-25mg |

6α-Methylprednisolone 21-hemisuccinate sodium salt |

2375-03-3 | 98% | 25mg |

¥617.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911259-50mg |

6α-Methylprednisolone 21-hemisuccinate sodium salt |

2375-03-3 | 98% | 50mg |

¥989.00 | 2022-01-14 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0294-50 mg |

Methylprodnisolone Sodium Succinate |

2375-03-3 | 70.39% | 50mg |

¥1923.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4392-10mg |

Methylprednisolone Sodium Succinate(6α-Methylprednisolone 21-hemisuccinate Sodium) |

2375-03-3 | 98% | 10mg |

¥350.00 | 2023-09-10 | |

| Chemenu | CM203096-1g |

Methylprednisolone succinate sodium |

2375-03-3 | 98% | 1g |

$400 | 2021-06-15 |

6α-Methylprednisolone 21-hemisuccinate sodium salt 関連文献

-

Rong Tong,Li Tang,Liang Ma,Chunlai Tu,Ryan Baumgartner,Jianjun Cheng Chem. Soc. Rev. 2014 43 6982

-

Ioanna I. Koukli,Antony C. Calokerinos Analyst 1990 115 1553

-

Babak Bagheri,Sachin S. Surwase,Su Sam Lee,Heewon Park,Zahra Faraji Rad,Natalie L. Trevaskis,Yeu-Chun Kim J. Mater. Chem. B 2022 10 9944

-

4. An injectable drug-loaded hydrogel using a “clickable” amphiphilic triblock copolymer as a precursorLilong Gao,Guangyu Zha,Ying Wang,Qiaojie Luo,Weipu Zhu,Zhiquan Shen,Xiaodong Li Polym. Chem. 2015 6 8240

2375-03-3 (6α-Methylprednisolone 21-hemisuccinate sodium salt) 関連製品

- 2920-86-7(Prednisolone hemisuccinate)

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 86401-95-8(6a-Methyl Prednisolone Aceponate)

- 1107-99-9(Prednisolone Pivalate)

- 2921-57-5(Methylprednisolone succinate)

- 2203-97-6(Hydrocortisone hemisuccinate)

- 125-10-0(Prednisone Acetate)

- 1106-03-2(Meprednisone Acetate)

- 50-03-3(Hydrocortisone acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2375-03-3)Succinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2375-03-3)6α-Methylprednisolone 21-hemisuccinate sodium salt

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):207.0/313.0